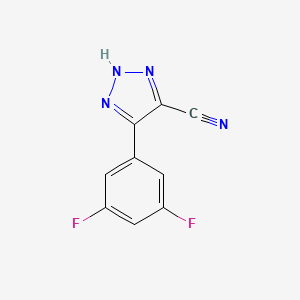
5-(3,5-Difluorophenyl)-2H-1,2,3-triazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Difluorophenyl)-2H-1,2,3-triazole-4-carbonitrile is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluorophenyl group attached to a triazole ring, which is further connected to a carbonitrile group. The unique structural features of this compound make it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Difluorophenyl)-2H-1,2,3-triazole-4-carbonitrile typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of 3,5-difluorophenylboronic acid with an appropriate triazole precursor under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Difluorophenyl)-2H-1,2,3-triazole-4-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The triazole ring can be subjected to oxidation or reduction under specific conditions.
Coupling Reactions: The compound can be involved in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazole derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
Scientific Research Applications
5-(3,5-Difluorophenyl)-2H-1,2,3-triazole-4-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Organic Synthesis: The compound serves as a valuable building block for the synthesis of more complex molecules.
Material Science: Its unique structural properties make it useful in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3,5-Difluorophenyl)-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and producing cleaved products of PARP . This suggests that the compound may exert its effects through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,5/3,5-Difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones: These compounds also contain difluorophenyl groups and have been studied for their anticancer properties.
3-(3,5-Difluorophenyl)propionic acid: This compound shares the difluorophenyl group but differs in its overall structure and applications.
Uniqueness
The uniqueness of 5-(3,5-Difluorophenyl)-2H-1,2,3-triazole-4-carbonitrile lies in its triazole ring and carbonitrile group, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H4F2N4 |
|---|---|
Molecular Weight |
206.15 g/mol |
IUPAC Name |
5-(3,5-difluorophenyl)-2H-triazole-4-carbonitrile |
InChI |
InChI=1S/C9H4F2N4/c10-6-1-5(2-7(11)3-6)9-8(4-12)13-15-14-9/h1-3H,(H,13,14,15) |
InChI Key |
NZQOWIPLXQXSER-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=NNN=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



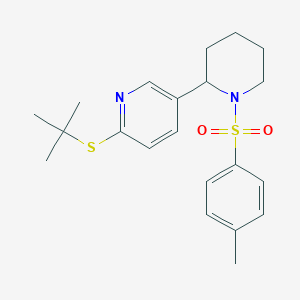
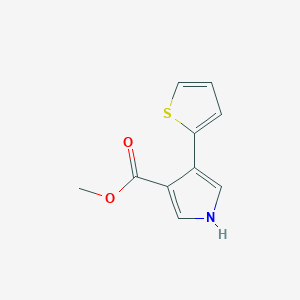
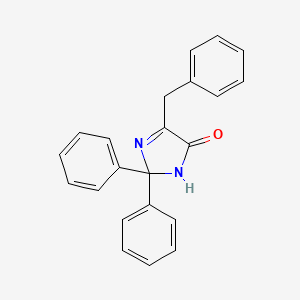
![6-Cyclopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11804925.png)
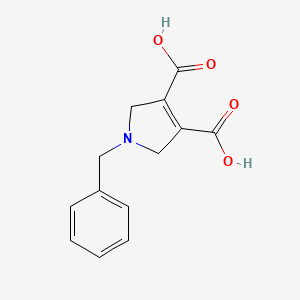

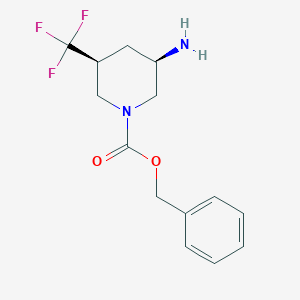


![3-Ethyl-6-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11804951.png)



